- Preparation of phenoxypyridine derivatives as HGFR inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Cas no 928037-13-2 (Golvatinib)

Golvatinib structure
Nom du produit:Golvatinib
Numéro CAS:928037-13-2
Le MF:C33H37F2N7O4
Mégawatts:633.688194036484
MDL:MFCD22124462
CID:828466
Golvatinib Propriétés chimiques et physiques
Nom et identifiant
-
- E-7050
- N-[2-Fluoro-4-[[2-[[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl]amino]pyridin-4-yl]oxy]phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- Golvatinib (E7050)
- 1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- E7050
- Golvatinib
- Golvatinib (USAN)
- UNII-516Z3YP58E
- 516Z3YP58E
- N-(2-fluoro-4-(2-(4-(4-methylpiperazin-1-yl)piperidine-1-carboxamido)pyridin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- Golvatinib [USAN:INN]
- N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin
- Golvatinib tartrate
- N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidi
- N-[2-Fluoro-4-[[2-[[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]amino]-4-pyridinyl]oxy]phenyl]-N′-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide (ACI)
- 1-N′-[2-Fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- E 7050
- N-[2-Fluoro-4-[[2-[[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl]amino]pyridin-4-yl]oxy]phenyl]-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
-
- MDL: MFCD22124462
- Piscine à noyau: 1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45)
- La clé Inchi: UQRCJCNVNUFYDX-UHFFFAOYSA-N
- Sourire: O=C(N1CCC(N2CCN(C)CC2)CC1)NC1C=C(OC2C=C(F)C(NC(C3(CC3)C(NC3C=CC(F)=CC=3)=O)=O)=CC=2)C=CN=1
Propriétés calculées
- Qualité précise: 633.28800
- Masse isotopique unique: 633.28750901 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 46
- Nombre de liaisons rotatives: 8
- Complexité: 1060
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Poids moléculaire: 633.7
- Le xlogp3: 4.1
- Surface topologique des pôles: 119
Propriétés expérimentales
- Dense: 1.408
- Le PSA: 126.12000
- Le LogP: 5.30300
Golvatinib Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Golvatinib PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A133170-1mg |
N-(2-Fluoro-4-((2-(4-(4-methylpiperazin-1-yl)piperidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
928037-13-2 | 98% | 1mg |
$60.0 | 2025-02-22 | |
TRC | G410700-50mg |
Golvatinib |
928037-13-2 | 50mg |
$ 1206.00 | 2023-04-17 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6517-25mg |
Golvatinib |
928037-13-2 | 98.24% | 25mg |
¥ 1767 | 2023-09-07 | |
ChemScence | CS-0595-50mg |
Golvatinib |
928037-13-2 | 99.89% | 50mg |
$275.0 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G872386-1mg |
Golvatinib (E7050) |
928037-13-2 | 99% | 1mg |
¥532.80 | 2022-01-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK940-50mg |
Golvatinib |
928037-13-2 | 99+% | 50mg |
5083CNY | 2021-05-08 | |
Chemenu | CM169967-100mg |
N-[2-Fluoro-4-[[2-[[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl]amino]pyridin-4-yl]oxy]phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
928037-13-2 | 98% | 100mg |
$815 | 2021-08-05 | |
DC Chemicals | DC5065-100 mg |
Golvatinib (E7050) |
928037-13-2 | >98% | 100mg |
$550.0 | 2022-02-28 | |
eNovation Chemicals LLC | D372404-100mg |
1,1-Cyclopropanedicarboxamide, N-[2-fluoro-4-[[2-[[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]amino]-4-pyridinyl]oxy]phenyl]-N'-(4-fluorophenyl)- |
928037-13-2 | 98% | 100mg |
$548 | 2024-05-24 | |
DC Chemicals | DC5065-250 mg |
Golvatinib (E7050) |
928037-13-2 | >98% | 250mg |
$1000.0 | 2022-02-28 |
Golvatinib Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; neutralized
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Dimethylformamide ; 12 h, rt
Référence
- Preparation of salts of 2-heterocyclylcarbonylamino-4-phenoxypyridine derivatives or crystals thereof and process for producing the same, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Solvents: Dimethylformamide ; 12 h, rt
Référence
- Novel pyridine derivatives and pyrimidine derivatives as HGFR inhibitors and their preparation and use in the treatment of diseases, United States, , ,
Méthode de production 4
Conditions de réaction
Référence
- Preparation of pyridines and pyrimidines having cyclopropane-1,1-dicarboxamide moiety as HGFR inhibitors, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Solvents: Dimethylformamide ; 12 h, rt
Référence
- Preparation of pyridine or pyrimidine derivatives as antitumor agents having excellent cell growth inhibition effect and excellent antitumor effect on cell strain having amplification of HGFR gene, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Triethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 21 h, rt
Référence
- Manufacture of phenoxypyridine derivatives, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Water ; 1 h, 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Acetone , Water ; basified
1.2 Reagents: Sodium hydroxide Solvents: Acetone , Water ; basified
Référence
- Preparation of phenoxypyridine derivatives, World Intellectual Property Organization, , ,
Golvatinib Raw materials
- 1-Methyl-4-(piperidin-4-yl)piperazine
- 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
- 1-Piperidinecarboxamide, N-[4-(4-amino-3-fluorophenoxy)-2-pyridinyl]-4-(4-methyl-1-piperazinyl)-
- Cyclopropanecarboxylic acid, 1-[[[2-fluoro-4-[[2-[[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]amino]-4-pyridinyl]oxy]phenyl]amino]carbonyl]-, hydrochloride (1:3)
Golvatinib Preparation Products
Golvatinib Fournisseurs
atkchemica
Membre gold
(CAS:928037-13-2)Golvatinib
Numéro de commande:CL0079
État des stocks:in Stock
Quantité:1g/5g/10g/100g
Pureté:95%+
Dernières informations tarifaires mises à jour:Wednesday, 27 November 2024 17:18
Prix ($):discuss personally
Golvatinib Littérature connexe
-
Meiyue Song,Yan Yan,Zhenran Jiang Mol. BioSyst. 2014 10 2907
-
2. A new synthetic route to 3,4-dihydro-2H-1,4-thiazinesJose Alexander,Gordon Lowe,Neil K. McCullum,Graham K. Ruffles J. Chem. Soc. Perkin Trans. 1 1974 2092
-
Kai Liu,Yayu Xie,Yuan Qin,Virinder S. Parmar,Yonghong Liu,Pei Cao Org. Chem. Front. 2023 10 3182
Classification associée
- Produits pharmaceutiques et biochimiques médical Cible Classe
- Solvants et chimiques organiques Composés organiques Composés organiques contenant de l’oxygène composés organiques oxygénés Diphényléthers
- Solvants et chimiques organiques Composés organiques Composés organiques contenant de l’oxygène composés organiques oxygénés éther Diphényléthers
928037-13-2 (Golvatinib) Produits connexes
- 108-13-4(propanediamide)
- 2171548-06-2(ethyl 2-amino-3-{spiro2.2pentan-1-yl}propanoate)
- 320422-76-2(3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone)
- 2172079-82-0(5-(1-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide)
- 233-34-1(1H-Benz[g]indole)
- 2206969-94-8(3-Pyrrolidinepropanoic acid, 3-(ethoxycarbonyl)-5-oxo-, ethyl ester)
- 95522-73-9((3Z)-3-{(2-methoxyphenyl)aminomethylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione)
- 1334146-14-3(2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide)
- 2411240-15-6(2-Chloro-N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)propanamide)
- 2174001-41-1(3-(propan-2-yl)-5H,6H,7H,8H-imidazo1,2-apyridine-2-carboxylic acid hydrochloride)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:928037-13-2)Golvatinib (E7050)

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:928037-13-2)Golvatinib

Pureté:99%/99%
Quantité:100mg/250mg
Prix ($):255.0/431.0